N-benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide
Overview
Description
N-benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide is a useful research compound. Its molecular formula is C23H18N2O4 and its molecular weight is 386.407. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Behavior
- N-benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide is involved in various synthetic processes. For example, the hydrolysis of related compounds under acidic conditions leads to the formation of pyruvic acid, carbon dioxide, and amines, showcasing the compound's potential in chemical synthesis and transformation (Iwanami et al., 1964).
Antibacterial Applications
- Some derivatives of this compound have shown promising antibacterial activity. Compounds with a similar structure have been effective against strains like E. coli and Staphylococcus aureus, indicating potential applications in developing new antibacterial agents (Kadian, Maste, & Bhat, 2012).
Ecofriendly Synthesis
- The compound's derivatives can be synthesized using microwave irradiation, enhancing reaction rates and yields compared to conventional methods. This indicates its role in developing more efficient and eco-friendly chemical synthesis processes (Dabholkar & Gavande, 2003).
Pharmaceutical Research
- Derivatives of this compound have been evaluated in pharmaceutical research, particularly in the context of asthma and COPD treatment, as seen in patent applications for combination formulations (Norman, 2012).
Enantioselective Synthesis
- The enantioselective synthesis of compounds related to this compound is an area of interest in chemical research. This process allows for the creation of specific enantiomers with different substituents, which is crucial in drug development and chemical synthesis (Breznik, Mrcina, & Kikelj, 1998).
Metabolism Studies
- Radioisotopic and synthetic studies related to the metabolism of compounds structurally similar to this chemical highlight its importance in understanding drug metabolism and pharmacokinetics (Bernardi et al., 1979).
Properties
IUPAC Name |
N-benzyl-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-21-14-29-20-11-10-16(12-19(20)25-21)22(27)17-8-4-5-9-18(17)23(28)24-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,24,28)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFIELQHNGCKMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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